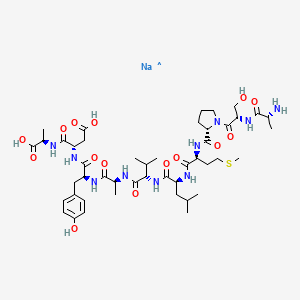

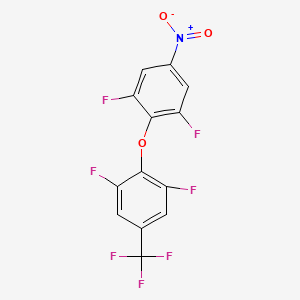

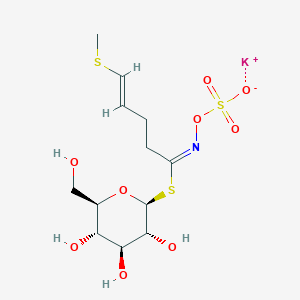

![molecular formula C24H25N3O8 B13429071 [(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429071.png)

[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Naphthyl-b-methylaminocarbony-3’-O-acetyl-2’-O-methyluridine is a biochemical compound extensively employed in the biomedical domain. It serves as an intrinsic building block for the research of diverse pharmacological remedies targeting viral afflictions such as hepatitis C and HIV. This compound is a thymidine analogue, which means it has insertional activity towards replicated DNA and can be used to label cells and track DNA synthesis .

Preparation Methods

The synthesis of 5-Naphthyl-b-methylaminocarbony-3’-O-acetyl-2’-O-methyluridine involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired modifications are achieved. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-Naphthyl-b-methylaminocarbony-3’-O-acetyl-2’-O-methyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like water radical cations, which facilitate the oxidation of aromatic amines . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified nucleosides with altered functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other complex molecules. In biology, it is employed to label cells and track DNA synthesis, making it valuable for studying cell proliferation and genetic material replication . In medicine, it is used in the development of pharmacological remedies targeting viral infections such as hepatitis C and HIV. Additionally, it has applications in the industry for the production of nucleoside derivatives and other biochemical compounds.

Mechanism of Action

The mechanism of action of 5-Naphthyl-b-methylaminocarbony-3’-O-acetyl-2’-O-methyluridine involves its incorporation into DNA during replication. As a thymidine analogue, it mimics the natural nucleoside thymidine, allowing it to be incorporated into the DNA strand. This incorporation can disrupt normal DNA synthesis and function, making it useful for studying DNA replication and for developing antiviral therapies . The molecular targets and pathways involved include the DNA polymerase enzyme and the replication machinery of the cell.

Comparison with Similar Compounds

5-Naphthyl-b-methylaminocarbony-3’-O-acetyl-2’-O-methyluridine is unique due to its specific modifications, which include the naphthyl group and the methylaminocarbony group. Similar compounds include other thymidine analogues, such as 5-fluoro-2’-deoxyuridine and 5-iodo-2’-deoxyuridine, which also have insertional activity towards replicated DNA . the specific modifications in 5-Naphthyl-b-methylaminocarbony-3’-O-acetyl-2’-O-methyluridine provide it with unique properties and applications, particularly in the context of antiviral research and DNA labeling.

Properties

Molecular Formula |

C24H25N3O8 |

|---|---|

Molecular Weight |

483.5 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate |

InChI |

InChI=1S/C24H25N3O8/c1-13(29)34-19-18(12-28)35-23(20(19)33-2)27-11-17(22(31)26-24(27)32)21(30)25-10-14-7-8-15-5-3-4-6-16(15)9-14/h3-9,11,18-20,23,28H,10,12H2,1-2H3,(H,25,30)(H,26,31,32)/t18-,19-,20-,23-/m1/s1 |

InChI Key |

FBLYRAZGUZFAPQ-GLHSZLCASA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)CO |

Canonical SMILES |

CC(=O)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

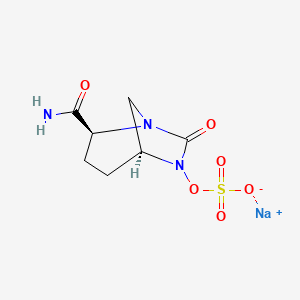

![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13429019.png)

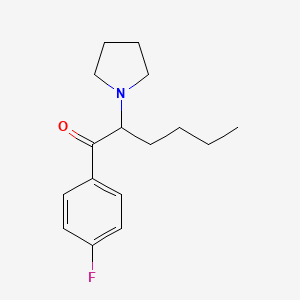

![N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B13429022.png)

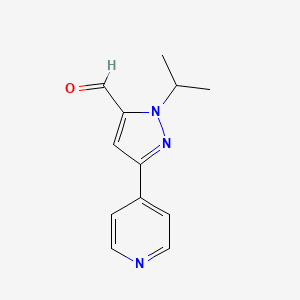

![1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13429030.png)

![tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/structure/B13429057.png)

![2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid](/img/structure/B13429063.png)